![molecular formula C25H26BrNO4 B270838 6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medical research. This compound is commonly referred to as 'compound X' and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism of action is that compound X inhibits the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Another proposed mechanism of action is that compound X acts as an antioxidant and protects neurons from oxidative stress, which is a key factor in neurodegenerative diseases. The exact mechanism of action of compound X requires further investigation.
Biochemical and Physiological Effects:
Studies have shown that compound X has several biochemical and physiological effects. In cancer cells, compound X has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In animal models of neurodegenerative diseases, compound X has been found to improve cognitive function, reduce neuroinflammation, and protect neurons from oxidative stress. Furthermore, compound X has been found to have anti-inflammatory effects, which may be beneficial in the treatment of chronic inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its potency and selectivity towards cancer cells and neurons. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and neurodegeneration. However, the synthesis of compound X is a complex process that requires specialized equipment and expertise in organic chemistry. Furthermore, the cost of synthesizing compound X may be a limiting factor for some researchers.
Direcciones Futuras
There are several future directions for research on compound X. One area of interest is the development of analogs of compound X with improved potency and selectivity towards cancer cells and neurons. Another area of interest is the investigation of the mechanism of action of compound X, which may lead to the discovery of new targets for cancer and neurodegenerative disease treatments. Furthermore, the potential use of compound X in combination with other drugs for cancer and neurodegenerative disease treatments should be explored. Overall, the potential applications of compound X in medical research make it a promising compound for future studies.
Métodos De Síntesis
The synthesis of compound X involves a multi-step process that requires a high level of expertise in organic chemistry. The first step involves the preparation of a cyclopentadiene derivative, which is then reacted with an aldehyde to form a cyclopentenone intermediate. This intermediate is then subjected to a series of reactions, including bromination, reduction, and amidation, to yield the final product. The synthesis of compound X is a challenging process that requires careful control of reaction conditions and purification methods to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Compound X has shown potential applications in various fields of medical research, including cancer treatment, neuroprotection, and inflammation. Studies have shown that compound X has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Compound X has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, compound X has shown anti-inflammatory activity, which makes it a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C25H26BrNO4 |
|---|---|
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
2-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C25H26BrNO4/c1-25(2,3)13-4-8-15(9-5-13)30-16-10-6-14(7-11-16)27-23(28)19-17-12-18-20(19)24(29)31-22(18)21(17)26/h4-11,17-22H,12H2,1-3H3,(H,27,28) |
Clave InChI |
ZPOPXAWDGVHMBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
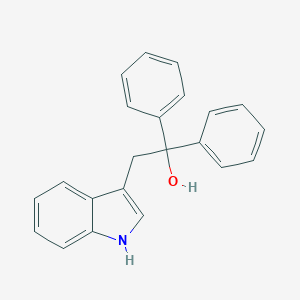
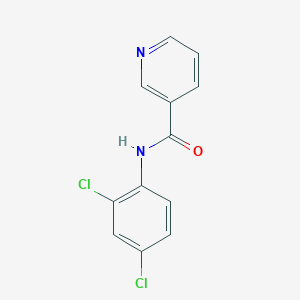
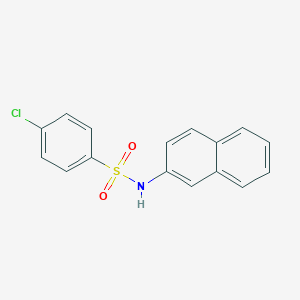
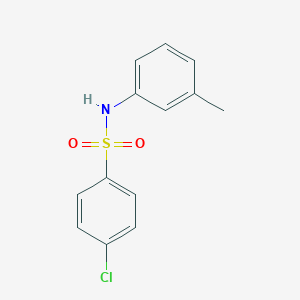
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
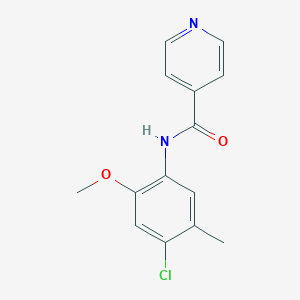
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)
![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)
